![molecular formula C15H15N5O2S B2957405 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034335-73-2](/img/structure/B2957405.png)
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, also known as MPYS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry
Pyrazoles, which are part of the compound’s structure, have a wide range of applications in medicinal chemistry . They have been used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
The pyrazole moiety is frequently used in drug discovery due to its pharmacological functions . It’s often used as a core structure in the development of new drugs .
Agrochemistry
Pyrazoles are also used in agrochemistry . They can be used in the development of new pesticides and herbicides .
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with metals . These complexes can have various applications, including catalysis and materials science .
Organometallic Chemistry
Pyrazoles are used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis, materials science, and more .
Cancer Research
Some pyrazole derivatives have shown potential in cancer research . For example, a synthesized pyrazole derivative caused 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase .
Mechanism of Action
Target of Action
The primary target of the compound N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making the activation of NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+, including metabolism and aging .
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, which is a crucial cofactor in various enzymatic reactions. By enhancing the activity of NAMPT, the compound increases the production of NAD+, thereby influencing the various biological processes that rely on this molecule .
Pharmacokinetics
It is noted that the compound was optimized to attenuate cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound has been designed to minimize potential drug-drug interactions and improve its pharmacokinetic profile.
Result of Action
The activation of NAMPT by the compound leads to an increase in the production of NAD+ . This can have various effects at the molecular and cellular levels, given the pivotal role of NAD+ in many biological processes. For instance, it could influence metabolic processes and potentially slow down aging-related changes .
properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-11-14(9-18-20)13-5-12(6-17-8-13)7-19-23(21,22)15-3-2-4-16-10-15/h2-6,8-11,19H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXZDNWTWBURRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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